molecular formula C4H5BrO2 B041221 2-(Bromomethyl)acrylic acid CAS No. 72707-66-5

2-(Bromomethyl)acrylic acid

Cat. No.: B041221
CAS No.: 72707-66-5
M. Wt: 164.99 g/mol
InChI Key: NOOYFQLPKUQDNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)acrylic acid is a highly versatile and reactive bifunctional monomer that serves as a critical building block in advanced organic synthesis and materials science. Its structure features both a polymerizable acrylic acid moiety and a reactive benzyl bromide group, enabling its participation in multiple chemical transformations. A primary application is in the synthesis of functionalized polymers via controlled radical polymerization (e.g., ATRP and RAFT), where it introduces reactive bromine handles for post-polymerization modification, leading to smart materials, drug delivery systems, and sophisticated graft copolymers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrO2/c1-3(2-5)4(6)7/h1-2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOYFQLPKUQDNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30223008
Record name 2-(Bromomethyl)propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30223008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name 2-(Bromomethyl)propenoic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19413
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

72707-66-5
Record name 2-(Bromomethyl)acrylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72707-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)propenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072707665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Bromomethyl)propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30223008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(bromomethyl)propenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.773
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Route Optimization for 2 Bromomethyl Acrylic Acid and Its Esters

Established Synthetic Routes for 2-(Bromomethyl)acrylic Acid

Several methods for the preparation of this compound have been developed, each with its own set of advantages and reaction conditions.

A well-documented procedure for synthesizing this compound involves the treatment of diethyl bis(hydroxymethyl)malonate with hydrobromic acid. orgsyn.orgorgsyn.org In a typical reaction, diethyl bis(hydroxymethyl)malonate is heated with an excess of 47-49% hydrobromic acid. orgsyn.org The reaction temperature is carefully maintained between 85 and 90°C. orgsyn.orgorgsyn.org During this process, a mixture of ethyl bromide and water distills off. orgsyn.org The remaining residue is then boiled for an extended period, typically around 10 hours, while keeping the temperature within the same range. orgsyn.org

Concentration of the reaction mixture, followed by cooling, leads to the crystallization of this compound. orgsyn.org This method has been reported to yield the product in approximately 43% yield with a melting point of 71–73°C. orgsyn.org It is crucial to control the temperature, as higher temperatures can lead to the formation of dibromoisobutyric acid as a byproduct. orgsyn.orgorgsyn.org Similarly, using an excess of hydrobromic acid can also result in the formation of this impurity. orgsyn.orgorgsyn.org

Table 1: Reaction Parameters for Synthesis from Diethyl Bis(hydroxymethyl)malonate

Parameter Value
Starting Material Diethyl bis(hydroxymethyl)malonate
Reagent 47-49% Hydrobromic Acid
Temperature 85-90°C
Reaction Time 1.5-2 hours (distillation) + 10 hours (boiling)
Yield 43%
Melting Point 71-73°C

Dehydrohalogenation reactions offer another pathway to this compound. One such method starts from 3-bromo-2-(bromomethyl)propionic acid. chemicalbook.com The specific conditions for this dehydrohalogenation to produce this compound are available in the chemical literature. chemicalbook.com

Another approach to a related compound, methyl α-(bromomethyl)acrylate, involves the dehydrobromination of methyl β,β'-dibromoisobutyrate using triethylamine (B128534) in benzene (B151609). orgsyn.org This method is noted for its efficiency and convenience. orgsyn.org While this specific example leads to the methyl ester, similar dehydrohalogenation strategies can be applied to the synthesis of the parent acid.

Methacrylic acid and its derivatives serve as precursors for alternative synthetic routes to this compound. chemicalbook.com One documented method involves the reaction of methacrylic acid with N,N'-dibromo-N,N'-1,2-ethylene bis(2,5-dimethylbenzene sulfonamide) and dibenzoyl peroxide in tetrachloromethane. chemicalbook.com This reaction, conducted at 20°C for 6 hours, has been reported to yield this compound in 74% yield. chemicalbook.com

Synthetic Approaches to this compound Esters (e.g., Methyl, Ethyl, Benzyl, n-Butyl, tert-Butyl)

The synthesis of esters of this compound is of significant interest as these compounds are widely used as synthetic intermediates. orgsyn.org

The most direct method for preparing esters of this compound is through the esterification of the acid itself. orgsyn.org For example, ethyl α-(bromomethyl)acrylate can be synthesized by reacting this compound with absolute ethanol (B145695) in the presence of a catalytic amount of concentrated sulfuric acid in benzene. orgsyn.org The reaction is typically carried out under a nitrogen atmosphere, and water is removed azeotropically to drive the reaction to completion. orgsyn.org

Table 2: Typical Esterification of this compound

Parameter Value
Starting Material This compound
Reagent Absolute Ethanol, Concentrated Sulfuric Acid
Solvent Benzene
Reaction Time 36 hours
Work-up Neutralization with Sodium Bicarbonate, Extraction with Ether

Esters of this compound can also be prepared from methyl methacrylate (B99206) and related compounds. One method involves the bromination of methyl methacrylate. orgsyn.org Another approach is the dehydrohalogenation of a dibromo precursor. For instance, methyl α-(bromomethyl)acrylate can be synthesized by the dehydrobromination of methyl β,β'-dibromoisobutyrate. orgsyn.org This reaction is effectively carried out using triethylamine in benzene, providing the desired ester in good yield. orgsyn.org The resulting methyl ester can be purified by fractional distillation. orgsyn.org This general strategy can be extended to the synthesis of other esters, such as the ethyl ester, by using the corresponding dibromo ester precursor. orgsyn.org

The chain-transfer properties of methyl 2-(bromomethyl)acrylate (MBrMA) in the radical polymerization of methyl methacrylate (MMA) and styrene (B11656) have also been investigated. cmu.edu

Synthesis of Ethyl α-(bromomethyl)acrylate

A common and effective method for the synthesis of ethyl α-(bromomethyl)acrylate begins with the preparation of α-(bromomethyl)acrylic acid. This is achieved by reacting diethyl bis(hydroxymethyl)malonate with hydrobromic acid. orgsyn.org The reaction mixture is heated, leading to the distillation of ethyl bromide and water. orgsyn.org After an extended period of boiling, the mixture is concentrated and cooled to crystallize the α-(bromomethyl)acrylic acid, which can be isolated by filtration. orgsyn.org

The subsequent esterification of α-(bromomethyl)acrylic acid to yield ethyl α-(bromomethyl)acrylate is typically performed in the presence of an acid catalyst, such as concentrated sulfuric acid, with ethanol serving as the reagent and solvent. orgsyn.org To drive the reaction to completion, a Dean-Stark trap is often employed to remove the water formed during the reaction. orgsyn.org The process involves refluxing the mixture, followed by a workup procedure that includes neutralization with sodium bicarbonate and extraction with an organic solvent like ether. orgsyn.org

An alternative approach to ethyl α-(bromomethyl)acrylate involves the dehydrobromination of the corresponding dibromo ester. orgsyn.org Triethylamine has been identified as a particularly efficient and convenient reagent for this elimination reaction. orgsyn.org Other methods reported in the literature include dehydrohalogenation using the monosodium salt of ethylene (B1197577) glycol or ethyl diisopropylamine, though the triethylamine method is often preferred for its efficiency. orgsyn.org

Below is a table summarizing a typical synthesis of ethyl α-(bromomethyl)acrylate starting from diethyl bis(hydroxymethyl)malonate.

StepReactantsReagents & ConditionsProductYield
1Diethyl bis(hydroxymethyl)malonate47-49% Hydrobromic acid, 85-90°C, 10 hrα-(Bromomethyl)acrylic acid43% orgsyn.org
2α-(Bromomethyl)acrylic acid, Absolute ethanolConcentrated sulfuric acid, Benzene (solvent), Boiling with Dean-Stark trap, 36 hrEthyl α-(bromomethyl)acrylateNot explicitly stated for this step, but the overall procedure is presented as a reliable method. orgsyn.org

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalysis offers powerful strategies for the synthesis of derivatives of this compound, enabling complex transformations under mild conditions. Both phosphine-catalyzed and metal-assisted approaches have been successfully developed.

Phosphine (B1218219) catalysis has emerged as a potent tool for the construction of complex molecular architectures from simple precursors. researchgate.netresearchgate.net A notable example is the phosphine-catalyzed domino regio- and stereo-selective hexamerization of 2-(bromomethyl)acrylates. nih.govacs.org This reaction involves the assembly of six molecules of a 2-(bromomethyl)acrylate to form a polyalkenyl adduct containing two cyclohexenyl rings. researchgate.netnih.govacs.org The process is remarkable for its efficiency, forming seven carbon-carbon bonds and four stereocenters in a single operation under mild conditions. researchgate.netnih.govacs.org

The reaction is initiated by the nucleophilic addition of a phosphine to the 2-(bromomethyl)acrylate, generating a reactive zwitterionic intermediate. researchgate.net Experimental and computational studies suggest that the reaction proceeds through an initial dimerization of the substrate, which then undergoes a trimerization involving two highly regio- and stereocontrolled Diels-Alder cycloadditions. researchgate.netacs.org The yield of this hexamerization is influenced by the steric bulk of the ester group on the acrylate (B77674). acs.org For instance, the reaction works well with methyl, ethyl, benzyl, and n-butyl esters, but the yield may vary. acs.org The reaction has also been shown to be scalable to the gram level. researchgate.netnih.gov

It's important to note that not all derivatives are suitable for this transformation. For example, this compound and its corresponding N,N-dimethylamide failed to undergo the phosphine-catalyzed assembly. acs.org

A table illustrating the scope of the phosphine-catalyzed hexamerization of various 2-(bromomethyl)acrylates is provided below.

SubstrateProductYield
Methyl 2-(bromomethyl)acrylateCorresponding pentaenic bicyclic structure78% acs.org
Ethyl 2-(bromomethyl)acrylateCorresponding pentaenic bicyclic structureVariable acs.org
Benzyl 2-(bromomethyl)acrylateCorresponding pentaenic bicyclic structureVariable acs.org
n-Butyl 2-(bromomethyl)acrylateCorresponding pentaenic bicyclic structureVariable acs.org
tert-Butyl 2-(bromomethyl)acrylateCorresponding pentaenic bicyclic structureVariable acs.org

Metal-assisted reactions provide another important avenue for the synthesis of derivatives from this compound and its esters. These methods often involve the in situ generation of organometallic reagents that can participate in a variety of carbon-carbon bond-forming reactions.

Indium-mediated reactions have proven particularly useful. For example, the indium-promoted coupling of ethyl 2-(bromomethyl)acrylate with chiral N-tert-butylsulfinyl aldimines in an aqueous solution of sodium bromide leads to the formation of N-tert-butanesulfinyl aminoesters with high yields and diastereoselectivities. clockss.org These intermediates can then be converted into α-methylene-γ-butyrolactams, which are present in many biologically active natural products. clockss.orgclockss.org The reaction conditions, including the solvent and temperature, have been optimized to achieve high conversion rates. clockss.org

Zinc is another metal that has been successfully employed. A zinc-mediated allylation-lactonization one-pot reaction of biorenewable aldehydes with ethyl 2-(bromomethyl)acrylate under room-temperature sonication conditions provides a convenient and effective route to methylene (B1212753) butyrolactones. acs.org This method is notable for its rapid reaction times (5-30 minutes) and high isolated yields (70-80%). acs.org

Metal-mediated Barbier-type reactions have also been explored. For instance, the allylation of azetidine-2,3-diones with this compound in the presence of various metal mediators in an aqueous environment can proceed with good yields and high diastereoselectivity. acs.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and its esters. Several factors have been identified as having a significant impact on the outcome of the synthesis.

In the synthesis of α-(bromomethyl)acrylic acid from diethyl bis(hydroxymethyl)malonate and hydrobromic acid, temperature control is critical. Maintaining the reaction temperature between 85 and 90°C is important to avoid the formation of dibromoisobutyric acid as a byproduct. orgsyn.org The concentration of hydrobromic acid is also a key parameter; using an excess can lead to the formation of a mixture of the desired product and dibromoisobutyric acid. orgsyn.org Furthermore, cooling the reaction mixture to 4°C during filtration has been shown to improve the yield by reducing the amount of product that remains in solution. orgsyn.org

For the esterification of α-(bromomethyl)acrylic acid, ensuring the removal of water, for instance by using a Dean-Stark trap and molecular sieves, is essential to drive the equilibrium towards the product side and achieve a good yield. orgsyn.org

In the dehydrobromination route to ethyl α-(bromomethyl)acrylate, the choice of base and reaction conditions is paramount. Triethylamine has been found to be a highly effective base for this elimination reaction. orgsyn.org Distillation of the product at lower temperatures is recommended to prevent the formation of viscous residues and reduce product loss. orgsyn.org

The stability of the final product is also a consideration. Methyl and ethyl α-(bromomethyl)acrylate are best stored under an inert atmosphere, in the absence of light, and at low temperatures to ensure their long-term stability. orgsyn.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgnih.gov While specific studies focusing solely on the application of all twelve principles to the synthesis of this compound are not extensively detailed in the provided context, several aspects of the discussed synthetic routes can be evaluated through a green chemistry lens.

Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product, is a key green chemistry metric. acs.org The synthesis of this compound and its esters often involves multi-step processes, and evaluating the atom economy of each step would be a valuable exercise in assessing its greenness. For instance, addition reactions generally have a higher atom economy than substitution or elimination reactions where byproducts are formed.

Catalysis: The use of catalytic reagents is a cornerstone of green chemistry as it can reduce the amount of waste generated compared to stoichiometric reactions. acs.orgnih.gov The phosphine-catalyzed domino reactions and metal-assisted syntheses discussed are excellent examples of this principle in action. nih.govacs.orgclockss.orgclockss.orgacs.orgacs.org These catalytic methods often proceed under milder conditions and can lead to higher selectivity, further enhancing their green credentials.

Use of Renewable Feedstocks: The seventh principle of green chemistry encourages the use of renewable rather than depleting raw materials. nih.gov A notable example is the zinc-mediated one-pot synthesis of methylene butyrolactones from biorenewable aldehydes and ethyl 2-(bromomethyl)acrylate. acs.org This approach directly incorporates renewable starting materials into the synthesis of valuable downstream products.

Safer Solvents and Auxiliaries: The choice of solvents and other auxiliary substances can have a significant impact on the environmental footprint of a chemical process. While some of the described syntheses utilize traditional organic solvents like benzene orgsyn.org, there is a clear trend towards exploring more benign alternatives. For example, some metal-assisted reactions have been successfully carried out in aqueous media, which is a much safer and more environmentally friendly solvent. clockss.orgacs.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure is another goal of green chemistry. The zinc-mediated synthesis of methylene butyrolactones, which proceeds at room temperature with the assistance of sonication, is a good example of a more energy-efficient process. acs.org

By consciously applying these and other green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of 2 Bromomethyl Acrylic Acid

Reactions Involving the α-Methylene Group

The electron-withdrawing nature of the carboxylic acid and the presence of the double bond make the α-methylene group of 2-(bromomethyl)acrylic acid susceptible to nucleophilic attack and a valuable partner in cyclization reactions.

Michael Acceptor Behavior and Nucleophilic Additions

This compound and its derivatives function as effective Michael acceptors. researchgate.netrsc.org The electron-deficient α,β-unsaturated system readily undergoes conjugate addition with a variety of nucleophiles. This reactivity is fundamental to many of its applications in synthesis. For instance, the addition of thiols to the double bond is a key reaction. mpg.de Research has shown that while α,β-unsaturated amides can be poor Michael acceptors, requiring catalysts or high temperatures for thiol addition, the corresponding esters are more reactive. mpg.de This difference in reactivity, influenced by the electron-withdrawing properties of the ester versus the amide group, allows for customized reactions. rsc.orgchemrxiv.org For example, 2-chloromethyl acrylamides, synthesized from this compound, react chemoselectively with free cysteine residues via a single Michael addition. rsc.orgchemrxiv.org

Cyclization Reactions

The dual functionality of this compound allows it to participate in various cyclization reactions, leading to the formation of important heterocyclic structures.

This compound reacts with carbodiimides under very mild conditions in a process that involves both nitrogen atoms of the carbodiimide (B86325). researchgate.net This N,N′-cyclization leads to the formation of 1,3-disubstituted-5-methylene-6H-pyrimidine-2,4-diones, a novel class of thymine (B56734) analogues, in moderate to good yields. researchgate.netwanfangdata.com.cn A plausible mechanism involves an initial Michael addition followed by an intramolecular substitution. The resulting pyrimidine-2,4-diones are themselves good Michael acceptors, capable of reacting further with nucleophiles like bromine, hydrochloric acid, and hydrides. researchgate.net

Table 1: Synthesis of 1,3-Disubstituted-5-methylene-6H-pyrimidine-2,4-diones
Carbodiimide (R-N=C=N-R')ProductYield (%)Reference
Dicyclohexylcarbodiimide (DCC)1,3-Dicyclohexyl-5-methylene-6H-pyrimidine-2,4-dioneGood researchgate.net
Diisopropylcarbodiimide (DIC)1,3-Diisopropyl-5-methylene-6H-pyrimidine-2,4-dioneModerate-Good researchgate.net

Indium metal promotes the reaction between this compound and aldimines, providing a direct route to α-methylene-γ-butyrolactams. acs.org This reaction is significant as the α-methylene-γ-lactam moiety is a key structural feature in many biologically active compounds. The process is believed to proceed through an indium-mediated Barbier-type allylation. The reaction of organometallic derivatives of ethyl 2-(bromomethyl)acrylate with imines is a known method for synthesizing these valuable lactams. lookchem.comresearchgate.net

This compound is a key reagent for the synthesis of α-methylene-γ-butyrolactones from carbonyl compounds. sigmaaldrich.comchemicalbook.comsigmaaldrich.com The reaction, often promoted by indium powder in a mixture of THF and water, is a facile process that works for a wide range of aldehydes and ketones. orgsyn.org This indium-mediated allylation followed by acid-catalyzed cyclization provides the corresponding lactones in good yields. orgsyn.org The reaction is generally faster with aldehydes than with ketones. orgsyn.org This method is a valuable alternative to the Reformatsky-type reaction which uses ethyl α-(bromomethyl)acrylate. orgsyn.org

Table 2: Indium-Promoted Synthesis of α-Methylene-γ-butyrolactones
Carbonyl CompoundReaction TimeYield (%)Reference
Heptanal1 h91% orgsyn.org
Benzaldehyde1 h90% orgsyn.org
Cyclohexanone5 h85% orgsyn.org
Acetophenone5 h82% orgsyn.org

Reactions Involving the Bromomethyl Moiety

The bromomethyl group in this compound and its esters is a highly reactive electrophilic center, primarily participating in substitution and domino reactions. ontosight.ai

One significant reaction is its use in preparing other 2-halomethyl acryl derivatives. For example, this compound can be converted to the corresponding acid chloride with oxalyl chloride. Subsequent reaction with nucleophiles under basic conditions can lead to 2-chloromethyl acrylamides and acrylates, where the bromine atom is completely substituted by chlorine. mpg.dersc.orgchemrxiv.org

The bromomethyl group is also crucial for phosphine-catalyzed reactions. Tertiary phosphines can add to the α,β-unsaturated system in a conjugate addition, followed by the elimination of the bromide to generate a phosphonium (B103445) ylide. acs.org This intermediate is key to complex domino reactions. A notable example is the phosphine-catalyzed domino assembly where six units of a 2-(bromomethyl)acrylate ester react to form a polyalkenic adduct containing two cyclohexenyl rings. acs.orgnih.govresearchgate.net This remarkable transformation involves the formation of seven carbon-carbon bonds and four stereocenters in a highly regio- and stereoselective manner. acs.orgnih.gov The reaction proceeds through an initial dimerization of the acrylate (B77674), which then undergoes a trimerization involving two Diels-Alder cycloadditions. nih.gov

Furthermore, the bromomethyl group can be directly displaced by nucleophiles. N-(bromomethyl)benzamide, a related structure, reacts with triphenylphosphine (B44618) to yield 1-(N-benzoylamino)methyltriphenylphosphonium bromide. nih.gov Similarly, dehydrobromination of esters like methyl β,β'-dibromoisobutyrate using a base like triethylamine (B128534) is a standard method to produce methyl α-(bromomethyl)acrylate. orgsyn.org

Chain Transfer Reactions in Polymerization

This compound and its esters, such as methyl 2-(bromomethyl)acrylate (MBrMA), are effective chain-transfer agents in radical polymerization, functioning through an addition-fragmentation mechanism. cmu.eduresearchgate.net This capability allows for the control of polymer molecular weight and the introduction of specific end-group functionalities. cmu.eduresearchgate.net

The chain-transfer constant (Cs), which is the ratio of the rate coefficient of chain transfer (ktr) to the rate coefficient of propagation (kp), is a key parameter in these reactions. For MBrMA, the Cs value is approximately 1 in the polymerization of methyl methacrylate (B99206) (MMA), indicating that the rates of chain transfer and propagation are comparable. cmu.edu This leads to a consistent average molar mass throughout the polymerization under batch conditions. cmu.edu In the case of styrene (B11656) polymerization, the Cs value for MBrMA is significantly higher, around 11, signifying a much faster chain transfer process relative to propagation. acs.org

The mechanism involves the addition of a propagating polymer radical to the double bond of the 2-(bromomethyl)acrylate. This is followed by the fragmentation of the resulting intermediate, which involves the scission of the carbon-bromine bond and the release of a bromine atom. researchgate.net This bromine atom then reinitiates polymerization, while the original polymer chain is terminated with an α-bromo and an ω-vinyl functionality. cmu.eduresearchgate.net

This chain-transfer property has been utilized to synthesize functionalized macromonomers. For instance, α-bromo-functionalized poly(methyl methacrylate) (PMMA) macromonomers have been prepared via emulsion polymerization using MBrMA as the chain-transfer agent. cmu.eduacs.org These macromonomers can then be used in subsequent copolymerization reactions to create graft copolymers, such as poly(styrene-graft-MMA). cmu.edu

Furthermore, MBrMA can act as an addition-fragmentation agent in controlled or living radical polymerization techniques like transition-metal-mediated living radical polymerization. In this context, it can be used to transform the halogen end-groups of the polymer chains into more versatile methacrylate-based macromonomer functionalities. cmu.eduacs.org

Table 1: Chain-Transfer Constants of Methyl (2-bromomethyl)acrylate (MBrMA) in Bulk Polymerizations at 70 °C cmu.eduacs.org

MonomerMayo (1/DPn)Mayo (2/DPw)CLD
Methyl Methacrylate (MMA)1.151.281.20
Styrene (Sty)8.5211.4410.92

Bromide Elimination and Phosphonium Ylide Formation

The presence of the bromomethyl group in this compound and its esters facilitates reactions involving bromide elimination, a key step in the formation of phosphonium ylides. When 2-(bromomethyl)acrylates react with a tertiary phosphine (B1218219), such as triphenylphosphine (PPh3), a conjugate addition of the phosphine to the acrylate's double bond occurs. nih.govacs.org This is followed by the elimination of the bromide ion to generate a phosphonium bromide intermediate. nih.govacs.org

In the presence of a base, like triethylamine (TEA), this phosphonium bromide is deprotonated to form the corresponding phosphonium ylide. nih.govacs.org An ylide is a neutral molecule with positive and negative charges on adjacent atoms, both having complete octets. libretexts.org In this case, the ylide is stabilized by the adjacent phosphonium center. libretexts.org

This phosphonium ylide is a reactive intermediate that can participate in various subsequent reactions. For example, it can undergo a second conjugate addition with another molecule of the 2-(bromomethyl)acrylate, leading to the formation of more complex structures through domino or cascade processes. nih.govacs.org The formation of the ylide is a critical step that initiates these multi-step reaction sequences. nih.govacs.org

The general mechanism for phosphonium ylide formation from a 2-(bromomethyl)acrylate is as follows:

Conjugate Addition: The tertiary phosphine attacks the β-carbon of the acrylate.

Bromide Elimination: The bromide ion is eliminated, forming a vinylphosphonium salt.

Deprotonation: A base removes a proton from the carbon adjacent to the phosphorus atom, yielding the phosphonium ylide. nih.govacs.org

This reactivity highlights the dual functionality of 2-(bromomethyl)acrylates, where both the double bond and the bromomethyl group play crucial roles in constructing complex molecular architectures.

Alkylation Reactions

The bromomethyl group in this compound and its esters serves as an effective electrophilic site for alkylation reactions. This reactivity allows for the introduction of the acrylic moiety onto various nucleophiles.

One notable example is the N,N'-cyclization of carbodiimides with this compound. In this reaction, the acid reacts with both nitrogen atoms of the carbodiimide under mild conditions to form 1,3-disubstituted-5-methylene-6H-pyrimidine-2,4-dione derivatives. researchgate.net This process involves the initial alkylation of one of the nitrogen atoms by the bromomethyl group, followed by an intramolecular cyclization.

Another application is the alkylation of nucleophiles to form more complex molecules. For instance, the reaction of 2-(bromomethyl)acrylates with nucleophiles can lead to the synthesis of various heterocyclic scaffolds. nih.gov

The alkylation potential of 2-(bromomethyl)acrylates is also utilized in the synthesis of functionalized polymers. The bromomethyl group can be used to attach the acrylate monomer to a polymer backbone or other substrates, creating graft copolymers or surface-modified materials.

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group of this compound can undergo typical reactions of carboxylic acids, such as esterification and amidation. These transformations are important for modifying the properties of the molecule and for synthesizing a variety of derivatives.

Esterification: this compound can be esterified with alcohols to produce the corresponding 2-(bromomethyl)acrylate esters. For example, reaction with ethanol (B145695) in the presence of an acid catalyst like sulfuric acid yields ethyl 2-(bromomethyl)acrylate. orgsyn.org Similarly, methyl 2-(bromomethyl)acrylate can be synthesized from the acid. chemicalbook.com These esters are often more suitable for certain polymerization and organic synthesis applications than the parent acid. nih.govacs.org

Amidation: The carboxylic acid can also be converted to amides. For instance, reaction with N,N-dimethylamine would yield 2-(bromomethyl)acryl N,N-dimethylamide. However, it has been noted that in some phosphine-catalyzed reactions, the amide derivative may not be as reactive as the corresponding esters. nih.govacs.org

Cyclization Reactions: The carboxylic acid functionality can participate in intramolecular reactions. For example, carbodiimides react with this compound at both nitrogen atoms to yield 1,3-disubstituted-5-methylene-6H-pyrimidine-2,4-dione derivatives. researchgate.net

These reactions of the carboxylic acid group significantly expand the synthetic utility of this compound, allowing for its incorporation into a wide range of chemical structures and materials.

Domino and Cascade Processes Utilizing 2-(Bromomethyl)acrylates

2-(Bromomethyl)acrylates are valuable substrates for domino and cascade reactions, which allow for the construction of complex molecular architectures in a single synthetic operation. These processes are highly efficient as they involve multiple bond-forming events in one pot.

A significant example is the phosphine-catalyzed domino reaction of 2-(bromomethyl)acrylates. nih.govacs.orgnih.govresearchgate.net In the presence of a phosphine catalyst, such as triphenylphosphine, and a base, six molecules of a 2-(bromomethyl)acrylate can assemble to form a polyalkenyl adduct containing two cyclohexenyl rings. nih.govacs.org This remarkable transformation involves the formation of seven carbon-carbon bonds and four stereocenters in a highly regio- and stereoselective manner. nih.govacs.org The proposed mechanism involves an initial dimerization of the acrylate, followed by a trimerization of the dimer via two sequential Diels-Alder cycloadditions. nih.govacs.org

Another example is the zinc-mediated domino reaction of 2-(bromomethyl)acrylates with isatin (B1672199) derivatives. mdpi.com This one-pot synthesis leads to the formation of spiro-fused 2-oxindole-α-methylene-γ-butyrolactones or lactams. mdpi.com The reaction proceeds through a Barbier or aza-Barbier reaction, followed by an intramolecular cyclization. mdpi.com

Furthermore, 2-(bromomethyl)acrylates can be used in radical cascade reactions. For instance, the ultrasound-mediated radical cascade reaction of 2-(((N-aryl)amino)methyl)acrylates, which can be derived from 2-(bromomethyl)acrylates, provides a rapid route to functionalized indolines. researchgate.net

These domino and cascade processes highlight the synthetic power of 2-(bromomethyl)acrylates as building blocks for the efficient synthesis of complex heterocyclic and carbocyclic systems.

Table 2: Examples of Domino and Cascade Reactions with 2-(Bromomethyl)acrylates

ReactantsCatalyst/MediatorProduct TypeReference
2-(Bromomethyl)acrylatesTriphenylphosphinePolyalkenyl adducts with cyclohexenyl rings nih.govacs.org
2-(Bromomethyl)acrylates, Isatin derivativesZincSpiro-fused 2-oxindole-α-methylene-γ-butyrolactones/lactams mdpi.com
2-(((N-aryl)amino)methyl)acrylatesUltrasound/Fenton reagentFunctionalized indolines researchgate.net

Stereochemical Aspects and Regioselectivity in Reactions of this compound

The reactions of this compound and its derivatives often exhibit high levels of stereoselectivity and regioselectivity, which are crucial for the synthesis of well-defined molecular structures.

In the phosphine-catalyzed hexamerization of 2-(bromomethyl)acrylates, the reaction is described as "totally regio- and stereoselective". nih.govacs.org This means that out of many possible isomers, only one specific product is formed. The high degree of control is attributed to the specific mechanism of the domino reaction, which involves highly ordered transition states in the Diels-Alder cycloaddition steps. nih.govacs.org

The stereochemistry of products can also be influenced by the use of chiral auxiliaries. For example, the indium-mediated reaction of ethyl 2-(bromomethyl)acrylate with chiral sulfinyl aldimines leads to the stereoselective synthesis of α-methylene-γ-butyrolactams. doi.org The chirality of the sulfinyl group directs the stereochemical outcome of the reaction.

Regioselectivity is also a key feature in many reactions of 2-(bromomethyl)acrylates. In the reaction with unsymmetrical reagents, the reaction can proceed at a specific site of the molecule. For instance, in the synthesis of heterocyclic compounds, the nucleophilic attack can be directed to a specific position of the acrylate, leading to the formation of a single regioisomer. mdpi.com

The regioselectivity of bromolactonization reactions of unsaturated carboxylic acids, a reaction related to the intramolecular cyclization of this compound derivatives, can be controlled by the choice of solvent. nih.gov For instance, using hexafluoroisopropanol (HFIP) as a solvent can switch the regioselectivity between endo and exo cyclization products. nih.gov

These examples demonstrate that the stereochemical and regiochemical outcomes of reactions involving this compound can be precisely controlled through various strategies, including the choice of catalysts, reagents, and reaction conditions. This control is essential for the application of this compound in asymmetric synthesis and the construction of complex, well-defined molecules.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromomethyl Acrylic Acid and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of 2-(bromomethyl)acrylic acid, providing detailed information about the hydrogen and carbon atomic environments within the molecule and its derivatives.

The proton NMR spectrum of this compound provides distinct signals corresponding to its different types of protons. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum typically shows three main signals. The two vinylic protons on the terminal double bond (=CH₂) appear as singlets due to the absence of adjacent protons for coupling. The bromomethyl protons (-CH₂Br) also appear as a singlet. The acidic proton of the carboxylic acid group (-COOH) is often observed as a broad singlet at a significantly downfield chemical shift.

Published spectral data confirms these assignments. For instance, one analysis reports signals at δ 6.49 ppm and 6.09 ppm for the vinylic protons and a signal at 4.18 ppm for the bromomethyl protons. orgsyn.org Another dataset provides similar values, assigning the vinylic protons to δ 6.505 and 6.108 ppm, the bromomethyl protons to 4.179 ppm, and the carboxylic acid proton to a peak around 12.1 ppm. chemicalbook.com The analysis of various adducts formed from reactions involving this compound or its esters also heavily relies on ¹H NMR to determine their complex structures. nih.govacs.org

Table 1: Representative ¹H NMR Chemical Shifts for this compound in CDCl₃

Proton AssignmentChemical Shift (δ) in ppmMultiplicity
-COOH~12.1broad singlet
=CH₂ (vinylic)~6.5singlet
=CH₂ (vinylic)~6.1singlet
-CH₂Br~4.2singlet

Data compiled from reported values. orgsyn.orgchemicalbook.com Actual values may vary slightly based on experimental conditions.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. For this compound, four distinct signals are expected, corresponding to the carboxylic carbon, the two sp² hybridized carbons of the alkene, and the sp³ hybridized carbon of the bromomethyl group.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in this compound. The spectrum shows characteristic absorption bands that confirm the molecule's structure. A very broad absorption is typically observed in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid group.

A strong, sharp peak corresponding to the carbonyl (C=O) stretch is a prominent feature, reported at approximately 1689 cm⁻¹. orgsyn.org Another key absorption is the C=C double bond stretch of the alkene group, which is observed around 1626 cm⁻¹. orgsyn.org The presence of these key bands provides clear evidence for the acrylic acid moiety in the compound.

Table 2: Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500-3300Broad
C=O (Carbonyl)~1689Strong, Sharp
C=C (Alkene)~1626Medium

Data sourced from Organic Syntheses Procedure. orgsyn.org

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. For this compound, the mass spectrum displays a characteristic molecular ion peak pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of similar intensity at m/z values corresponding to [M]⁺ and [M+2]⁺.

Table 3: Selected Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Possible Assignment
16618.4[M+2]⁺ (with ⁸¹Br)
16418.3[M]⁺ (with ⁷⁹Br)
121/1192.4[M-COOH]⁺
85100.0Base Peak
3950.0C₃H₃⁺

Data sourced from ChemicalBook. chemicalbook.com

Single-Crystal X-ray Diffraction Analysis of Derivatives

While obtaining a suitable single crystal of the relatively simple and reactive this compound can be challenging, single-crystal X-ray diffraction is an invaluable tool for the unambiguous structural determination of its more complex derivatives and adducts. This technique provides precise information on bond lengths, bond angles, and stereochemistry in the solid state.

For example, the structure of a bicyclic product formed from the phosphine-catalyzed hexamerization of methyl 2-(bromomethyl)acrylate was definitively confirmed by single-crystal X-ray diffraction analysis. acs.orgnih.gov This analysis was crucial in establishing the formation of seven new carbon-carbon bonds and four stereocenters in a single, highly selective reaction. acs.org In another study, a double cycloaddition reaction product, a bis-isoxazoline, was also characterized by X-ray diffraction, confirming its centrosymmetric and stereoselective nature. acs.org Similarly, the absolute configurations of 1,3-disubstituted-5-methylene-6H-pyrimidine-2,4-dione derivatives, synthesized from the reaction of carbodiimides with this compound, were established using this method. researchgate.net

Computational Chemistry for Structural and Mechanistic Insights

Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become an essential tool for complementing experimental data and providing deeper insights into molecular structure, stability, and reaction mechanisms. nih.gov

In the study of reactions involving 2-(bromomethyl)acrylate, computational methods have been instrumental. For the phosphine-catalyzed hexamerization, experimental findings were supported by computational studies which elucidated a mechanism involving an initial dimerization of the acrylate (B77674), followed by a trimerization through two regio- and stereocontrolled Diels-Alder cycloadditions. acs.org DFT calculations of the transition states for these Diels-Alder steps were consistent with the reaction proceeding at room temperature and explained the observed high selectivity. acs.org Furthermore, plausible mechanisms for other reactions, such as the N,N'-cyclization with carbodiimides to form pyrimidine-2,4-dione derivatives, have been proposed based on a combination of experimental results and theoretical approaches. researchgate.netresearchgate.net These computational models are vital for understanding the underlying principles that govern the reactivity of this compound and for predicting the outcomes of new transformations.

DFT Calculations for Reaction Pathways and Intermediates

Density Functional Theory (DFT) calculations serve as a powerful tool for elucidating complex reaction mechanisms, offering insights into the energetics and geometries of transient species that are often difficult to observe experimentally. alfa-chemistry.com While direct and extensive DFT studies on the reaction pathways of this compound are not widely documented in the literature, computational analyses of its closely related esters, such as methyl 2-(bromomethyl)acrylate, provide significant understanding of potential reaction trajectories.

One notable area of investigation has been the phosphine-catalyzed domino hexamerization of 2-(bromomethyl)acrylates, which leads to the formation of complex polyalkenyl adducts. acs.org Experimental and computational studies have been combined to unravel the mechanism of this transformation. acs.orgunimi.it DFT calculations were instrumental in understanding the high regio- and stereoselectivity observed in the reaction. The proposed mechanism, supported by these calculations, involves an initial dimerization of the 2-(bromomethyl)acrylate substrate, which then undergoes a trimerization through two highly controlled Diels-Alder cycloadditions. acs.org

The computational analysis explored the enthalpy and free energy paths for the cycloaddition steps. For instance, the dimerization of the monomeric intermediate (VI) to form the dimer (VII) and the subsequent addition of another monomer unit to yield the final hexameric product were modeled. acs.org These calculations helped to explain why specific stereoisomers are formed preferentially. acs.org

A proposed reaction mechanism begins with the conjugate addition of a phosphine (B1218219), like triphenylphosphine (B44618) (PPh₃), to the 2-(bromomethyl)acrylate. This is followed by the elimination of a bromide ion to form a phosphonium (B103445) bromide intermediate. acs.org In the presence of a base such as triethylamine (B128534) (TEA), this intermediate generates a corresponding ylide. A subsequent conjugate addition and elimination sequence with another acrylate unit leads to a larger adduct. acs.orgunimi.it

Interestingly, under the conditions reported for the phosphine-catalyzed hexamerization of its esters, this compound itself was found to be unreactive and failed to produce the corresponding assembled product. acs.orgunimi.it This highlights a significant difference in reactivity between the acid and its ester derivatives under these specific catalytic conditions.

Furthermore, DFT calculations have been employed to investigate the mechanisms of other related reactions. For example, the structural, electronic, and energetic aspects of multicomponent reactions involving ethyl 2-(bromomethyl)acrylate to form γ-lactams have been supported by DFT calculations, reinforcing the proposed reaction pathways. chemicalbook.com Additionally, theoretical studies on the bromination of acrylic acid have utilized DFT to predict activation energies and reaction enthalpies, although discrepancies with experimental values were noted, suggesting the complexity of accurately modeling these systems. nih.gov

Molecular Descriptors (e.g., TPSA, LogP)

Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in medicinal chemistry and materials science to predict the physicochemical properties and biological activity of compounds. For this compound, key descriptors such as the Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) have been calculated.

The TPSA is a measure of the surface area of a molecule that arises from polar atoms (usually oxygen and nitrogen) and is a good predictor of drug transport properties. The LogP value indicates the lipophilicity or hydrophilicity of a compound, which influences its solubility and membrane permeability.

DescriptorValueSource
Topological Polar Surface Area (TPSA)37.3 Ų acs.orgambeed.comnih.gov
LogP1.37 nih.govechemi.com
0.96 (Consensus) ambeed.com

The provided data indicates a moderate level of polarity and lipophilicity for this compound. Different computational methods can yield slightly different LogP values, as shown by the range of predicted values available. ambeed.com

Polymerization Chemistry and Materials Science Applications of 2 Bromomethyl Acrylic Acid Derivatives

Functionalized Macromonomer Synthesis via Addition-Fragmentation Chain Transfer (AFCT)

Addition-fragmentation chain transfer (AFCT) is a powerful technique for controlling the molecular weight of polymers and introducing specific end-groups. 2-(Bromomethyl)acrylic acid derivatives are particularly effective AFCT agents. The process involves the addition of a propagating radical to the double bond of the AFCT agent, followed by the fragmentation of the resulting intermediate radical, which cleaves the weak carbon-bromine bond. This process transfers the chain to a new molecule and introduces a functional group at the end of the polymer chain.

Chain Transfer Constants in Radical Polymerization

The effectiveness of a chain transfer agent is quantified by its chain transfer constant (C_s), which is the ratio of the rate constant of chain transfer (k_tr) to the rate constant of propagation (k_p). Methyl 2-(bromomethyl)acrylate (MBrMA) has been shown to be an efficient chain transfer agent in the radical polymerization of various monomers. cmu.edu

The chain transfer constants for MBrMA in the bulk polymerization of methyl methacrylate (B99206) (MMA) and styrene (B11656) (Sty) have been determined at 70 °C using different methods, yielding consistent results. cmu.edu For instance, in the polymerization of MMA, the chain transfer constant is close to unity, which is ideal for controlling molecular weight in batch polymerizations. cmu.edu In contrast, the chain transfer constant in styrene polymerization is significantly higher, indicating a very efficient chain transfer process. cmu.edu

Table 1: Chain-Transfer Constants (C_MBrMA) of Methyl (2-Bromomethyl)acrylate (MBrMA) in Bulk Polymerizations of Methyl Methacrylate (MMA) and Styrene (Sty) at 70 °C

MonomerMayo (1/DPn)Mayo (2/DPw)CLD (Λ)
MMA 1.15 cmu.edu1.28 cmu.edu1.20 cmu.edu
Sty 8.52 cmu.edu11.44 cmu.edu10.92 cmu.edu

The high reactivity of MBrMA as a chain transfer agent is attributed to the rapid fragmentation of the adduct radical, which is generally faster than its propagation. cmu.edu This efficiency allows for the synthesis of polymers with controlled molecular weights and specific end-group functionalities.

Control of Molecular Weight and End Group Functionality

A key advantage of using this compound derivatives as AFCT agents is the ability to precisely control the molecular weight of the resulting polymer. researchgate.net The molecular weight is inversely proportional to the concentration of the chain transfer agent. By adjusting the ratio of monomer to the AFCT agent, polymers with a desired range of molecular weights can be synthesized. researchgate.netgoogle.com

For example, in the emulsion polymerization of methyl methacrylate, the use of MBrMA as a chain transfer agent yielded α-bromo-functionalized poly(methyl methacrylate) (PMMA) macromonomers. cmu.edu In one instance, a PMMA macromonomeric latex with a number-average molecular weight (⟨M_n⟩) of 9.6 × 10³ g mol⁻¹ and a polydispersity index (PDI) of 1.80 was successfully produced. cmu.edu

The addition-fragmentation mechanism also ensures the introduction of a specific end-group functionality. The fragmentation of the intermediate radical results in a polymer chain with a terminal double bond, specifically a 2-carboalkoxy-2-propenyl group, making it a macromonomer that can be further polymerized. cmu.edurmit.edu.vn The other end of the polymer chain is derived from the initiator fragment. This method provides a straightforward route to α-functionalized polymers with controlled molecular structures.

Synthesis of Graft Copolymers

The macromonomers synthesized via AFCT using this compound derivatives serve as excellent building blocks for the creation of graft copolymers. These macromonomers, possessing a polymerizable double bond at one end, can be copolymerized with another monomer to form a polymer backbone with polymeric side chains.

A notable example is the synthesis of poly(styrene-graft-methyl methacrylate) (poly(styrene-g-MMA)). An α-bromo-functionalized PMMA macromonomer latex, prepared using MBrMA, was used as a seed in an emulsion copolymerization with styrene. cmu.edu This "grafting-from" approach successfully yielded the corresponding graft copolymer. cmu.edu The use of bromomethylated polystyrene as a macroinitiator for the atom transfer radical polymerization (ATRP) of other monomers is another strategy to produce graft copolymers. mdpi.com

Living Radical Polymerization with 2-(Bromomethyl)acrylates

Derivatives of this compound also play a significant role in living radical polymerization (LRP) techniques, such as Atom Transfer Radical Polymerization (ATRP). In ATRP, these compounds can act as addition-fragmentation agents to functionalize the polymer chain ends. For instance, MBrMA has been used to transform the ω-bromo end-group of polymers prepared via copper-mediated living radical polymerization into a methacrylate-based macromonomer. cmu.edu

This transformation is typically achieved by adding the 2-(bromomethyl)acrylate derivative to the polymerization mixture after the initial monomer has been polymerized to a certain degree. The process can effectively quench the living polymerization while simultaneously introducing the desired end-group functionality. cmu.edu For example, in the living radical polymerization of MMA, the in-situ addition of a five-fold equivalent of MBrMA and Cu(0) resulted in the quantitative transformation of the ω-bromide of the PMMA chains into a methacrylate-based macromonomer. cmu.edu This approach allows for the synthesis of well-defined polymers with specific end-group functionalities that are suitable for further reactions, such as the formation of block copolymers.

Hyperbranched Polymer Synthesis

Hyperbranched polymers, characterized by their highly branched, three-dimensional architecture and a multitude of terminal functional groups, can be synthesized in a one-step reaction using this compound derivatives. This is typically achieved through the free-radical polymerization of a divinyl monomer in the presence of a 2-(bromomethyl)acrylate as an AFCT agent. researchgate.netresearchgate.net

In this process, the AFCT agent controls the polymerization of the divinyl monomer, preventing extensive cross-linking and gelation, which would otherwise lead to an insoluble network. Instead, soluble hyperbranched polymers are formed. For instance, the polymerization of ethylene (B1197577) glycol dimethacrylate (EGDMA), a divinyl monomer, in the presence of methyl 2-(bromomethyl)acrylate resulted in soluble hyperbranched polymers. researchgate.netresearchgate.net The molecular weight and molecular weight distribution of these polymers were found to increase with the conversion of EGDMA. researchgate.net The resulting hyperbranched polymers contain numerous end groups, making them suitable for applications such as coatings and adhesives. researchgate.net

Copolymerization Behavior and Steric Factors

The copolymerization of this compound derivatives with other vinyl monomers is influenced by steric factors. The bulky bromomethyl group can affect the reactivity of the monomer and the resulting polymer radical. epa.gov

Studies on the copolymerization of acrylates with bulky α-substituents have shown that steric hindrance can suppress both the propagation and termination rate constants. epa.gov For example, methyl α-[2,2-bis(carbomethoxy)ethyl]acrylate, synthesized from methyl α-(bromomethyl)acrylate, was found to polymerize to a high molecular weight despite the significant steric hindrance. The absolute rate constants of propagation and termination were found to be extraordinarily smaller than those for MMA. epa.gov This balance between reduced propagation and termination rates allows for the formation of the polymer.

The steric hindrance also plays a crucial role in the reactivity of macromonomers derived from 2-(bromomethyl)acrylates in copolymerizations. rmit.edu.vn The bulky nature of the polymer chain attached to the double bond can influence its ability to copolymerize with other monomers. Understanding these steric effects is essential for designing and synthesizing copolymers with desired architectures and properties. rmit.edu.vnsemanticscholar.org

Applications of 2 Bromomethyl Acrylic Acid in Complex Organic Synthesis

Synthesis of Bioactive Compounds and Pharmaceutical Intermediates

The strategic placement of functional groups in 2-(bromomethyl)acrylic acid makes it an invaluable building block for the creation of molecules with potential therapeutic applications.

This compound serves as a crucial reactant in the synthesis of analogues of methotrexate (B535133), a widely used chemotherapeutic and immunosuppressive agent. lookchem.comchemicalbook.comalfa-chemistry.comsigmaaldrich.comsigmaaldrich.comscientificlabs.com The synthesis involves the reaction of this compound with aldehydes and ketones to generate α-methylene-γ-butyrolactones. lookchem.comchemicalbook.com These lactones are key intermediates that can be further elaborated to produce methotrexate analogues. The development of new analogues is driven by the search for compounds with improved efficacy, reduced side effects, or the ability to overcome drug resistance.

The α-methylene-γ-butyrolactone moiety is a structural feature found in a large number of natural products exhibiting significant biological activity, including antitumor properties. This compound and its esters, such as ethyl α-(bromomethyl)acrylate, are excellent reagents for the synthesis of these valuable compounds. orgsyn.org The reaction, often a Reformatsky-type process, involves the conversion of aldehydes and ketones into the corresponding α-methylene-γ-butyrolactones. orgsyn.orgorgsyn.org This method has been successfully applied to both acyclic and cyclic carbonyl compounds, yielding a variety of α-methylene-γ-butyrolactone derivatives. orgsyn.orgorgsyn.org The cytotoxic potential of these synthetic lactones has been a subject of considerable research, with studies focusing on creating bifunctional molecules that combine the α-methylene-γ-butyrolactone core with other alkylating agents to enhance their antileukemic activity. acs.orgnih.gov

Table 1: Synthesis of α-Methylene-γ-butyrolactones from Aldehydes and Ketones

Carbonyl CompoundReagentProductReference
Aldehydes (acyclic/cyclic)Ethyl α-(bromomethyl)acrylateα-Methylene-γ-butyrolactones orgsyn.org
Ketones (acyclic/cyclic)Ethyl α-(bromomethyl)acrylateα-Methylene-γ-butyrolactones orgsyn.org

In the quest for new antiviral and anticancer agents, the synthesis of modified nucleoside analogues is of paramount importance. This compound provides a direct route to a novel class of thymine (B56734) analogues. Specifically, it reacts with carbodiimides under mild conditions in an N,N'-cyclization reaction to produce 1,3-disubstituted-5-methylene-6H-pyrimidine-2,4-dione derivatives. researchgate.netresearchgate.net These compounds, which are structural isomers of thymine, serve as versatile intermediates. researchgate.netresearchgate.net They can act as Michael acceptors, allowing for the introduction of various functional groups through reactions with nucleophiles like bromine, hydrochloric acid, and hydrides. researchgate.netresearchgate.net This reactivity opens avenues for creating a library of thymine analogues with diverse biological profiles.

The α-methylene-γ-lactam framework is another important structural motif present in many biologically active compounds. This compound and its derivatives are key starting materials for the stereoselective synthesis of these lactams. One notable method involves the indium-mediated coupling of ethyl 2-(bromomethyl)acrylate with chiral N-tert-butylsulfinyl aldimines. clockss.orgclockss.org This reaction proceeds through the formation of N-tert-butanesulfinyl aminoesters, which can then be converted into the desired α-methylene-γ-butyrolactams in high yields and with good stereoselectivity. clockss.orgclockss.org The process has been optimized to work under various conditions, including in aqueous media, which enhances its practicality. clockss.org Another approach involves a one-pot multicomponent reaction of ethyl 2-(bromomethyl)acrylate, carbonyl compounds, and hydrazides, promoted by tin powder, to yield α-methylene-γ-lactams. thieme-connect.com

Table 2: Stereoselective Synthesis of α-Methylene-γ-butyrolactams

ReactantsReagent/MetalProductKey FeaturesReference
Ethyl 2-(bromomethyl)acrylate, Chiral N-tert-butylsulfinyl aldiminesIndiumα-Methylene-γ-butyrolactamsHigh overall yields, good stereoselectivity clockss.org
Ethyl 2-(bromomethyl)acrylate, Carbonyl compounds, HydrazidesTinα-Methylene-γ-lactamsOne-pot multicomponent reaction thieme-connect.com

Building Block in Natural Product Synthesis

While specific examples of the direct use of this compound in the total synthesis of complex natural products are not extensively detailed in the provided search results, its utility in constructing key structural motifs like α-methylene-γ-butyrolactones and α-methylene-γ-lactams strongly implies its importance as a building block. These substructures are prevalent in a wide array of natural products with diverse biological activities. Therefore, the synthetic methodologies developed using this compound are highly relevant to the field of natural product synthesis.

Reagent for Conversion of Aldehydes and Ketones

A significant application of this compound and its esters is their role as efficient reagents for the conversion of aldehydes and ketones into valuable α-methylene-γ-butyrolactones. chemicalbook.comorgsyn.orgorgsyn.org This transformation is typically achieved through a Reformatsky-type reaction, where an organozinc intermediate is generated from the α-(bromomethyl)acrylate, which then adds to the carbonyl group. orgsyn.org This method is broadly applicable to a wide range of both acyclic and cyclic aldehydes and ketones, often providing excellent yields of the corresponding lactones. orgsyn.orgorgsyn.org The reaction has also been extended to the synthesis of spiro-α-methylene-γ-butyrolactones with high efficiency. orgsyn.org Furthermore, indium-promoted reactions of this compound with aldimines have been developed for the preparation of α-methylene-γ-butyrolactams, showcasing its versatility in carbon-carbon bond formation and heterocycle synthesis. acs.orgrloginconsulting.com

Synthesis of Heterocyclic Systems

This compound is a versatile reagent in organic synthesis, particularly valued for its role as a precursor in the construction of various heterocyclic frameworks. Its structure incorporates multiple reactive sites: a carboxylic acid, an electrophilic allylic bromide, and an electron-deficient alkene (a Michael acceptor). This trifunctional nature allows it to participate in a diverse range of cyclization strategies, including multicomponent reactions, tandem reactions, and cycloadditions, leading to the formation of nitrogen, oxygen, and sulfur-containing heterocycles. These heterocyclic motifs are central to numerous areas of chemistry, including medicinal and materials science.

Nitrogen-Containing Heterocycles

The reactivity of this compound has been effectively harnessed for the synthesis of a wide array of nitrogen-containing heterocyclic systems.

Pyrimidine-2,4-diones: The N,N′-cyclization of carbodiimides with this compound provides a direct route to 1,3-disubstituted-5-methylene-6H-pyrimidine-2,4-dione derivatives. researchgate.netresearchgate.net This reaction proceeds under mild conditions and involves the acid reacting at both nitrogen atoms of the carbodiimide (B86325). researchgate.net The resulting products, which are analogues of thymine, are themselves useful as Michael acceptors for further functionalization. researchgate.netresearchgate.net

Table 1: Synthesis of 5-Methylene-6H-pyrimidine-2,4-dione Derivatives
Carbodiimide Reactant (R-N=C=N-R)ProductYieldReference
Dicyclohexylcarbodiimide (DCC)1,3-Dicyclohexyl-5-methylene-1,2,3,4-tetrahydropyrimidine-2,4-dioneGood researchgate.net
Diisopropylcarbodiimide (DIC)1,3-Diisopropyl-5-methylene-1,2,3,4-tetrahydropyrimidine-2,4-dioneModerate researchgate.net
Table 2: One-Pot Synthesis of α-Methylidene-γ-lactam-Fused 2,6-Diketopiperazines
Starting Amino Acid EsterIsocyanideProduct Yield using this compoundProduct Yield using 3-Bromo-2-(bromomethyl)propionic acidReference
Glycine methyl esterCyclohexyl isocyanide33%85% acs.org
(S)-Alanine methyl esterCyclohexyl isocyanide38%83% acs.org

Small-Ring Heterocycles (Aziridines and Azetidines): The ester derivative, alkyl 2-(bromomethyl)acrylate, is a key precursor for small, strained nitrogen heterocycles. A synthetic route involving amination, bromination, and subsequent base-induced cyclization of these acrylates leads to the formation of alkyl 2-(bromomethyl)aziridine-2-carboxylates. researchgate.net These kinetically favored products can then be thermally isomerized to form the thermodynamically more stable alkyl 3-bromoazetidine-3-carboxylates. researchgate.net

Oxygen-Containing Heterocycles

α-Methylene-γ-butyrolactones: A straightforward, one-pot procedure for the synthesis of α-methylene-γ-butyrolactones involves the reaction of this compound with various carbonyl compounds (aldehydes and ketones), promoted by indium metal. This method is notable for its simplicity and effectiveness in creating these important five-membered oxygen-containing rings, which are structural motifs in many natural products. clockss.org

Table 3: Indium-Promoted Synthesis of α-Methylene-γ-butyrolactones
Carbonyl CompoundReaction Time (h)YieldReference
Benzaldehyde1290%
Cyclohexanone1282%
Acetophenone2485%

Environmental and Safety Considerations in Research and Handling of 2 Bromomethyl Acrylic Acid

Waste Management and Disposal

The disposal of 2-(Bromomethyl)acrylic acid and its associated waste must be handled in accordance with federal, state, and local regulations for hazardous waste. As a brominated organic compound, it should not be disposed of down the drain or in regular trash. riskassess.com.au

Waste Segregation and Collection:

All waste containing this compound should be collected in designated, properly labeled hazardous waste containers. wku.edu

Large quantities of brominated organic waste should ideally be stored in a separate container. riskassess.com.au This is because specific reprocessing options may be available for these types of wastes.

Small, occasional quantities (less than 50g) of brominated organic waste may sometimes be combined with chlorinated organic waste, as they can often be treated together by waste disposal services. riskassess.com.au

It is critical not to mix brominated waste with non-halogenated organic waste. The combustion of mixed waste can lead to the formation of highly toxic substances, including brominated dioxins. riskassess.com.au

Any materials used for spill cleanup, such as absorbents, are also considered hazardous waste and must be disposed of in sealed, properly labeled containers. wku.edu

Disposal Methods:

The primary method for disposal is through a licensed hazardous waste management company. idealresponse.co.uk

Incineration at a specialized facility equipped with afterburners and scrubbers is a common treatment method. idealresponse.co.uk This ensures that harmful by-products like hydrogen bromide are captured and neutralized. epa.gov

Chemical neutralization using reducing agents like sodium bisulfite or sodium thiosulfate (B1220275) is another potential method for treating bromine-containing waste streams. idealresponse.co.uk

Stock that is no longer required must be disposed of as hazardous waste. uow.edu.au

Considerations for Large-Scale Synthesis and Industrial Use

Scaling up the synthesis and use of this compound introduces additional safety and environmental considerations that must be managed through robust engineering controls and process safety management.

Process Safety:

Given that the compound is a potent vesicant and lachrymator, large-scale production should occur in a closed system to prevent fugitive emissions and worker exposure. orgsyn.org

The synthesis of related compounds can be sensitive to overheating, which may lead to the formation of intractable residues; therefore, precise temperature control is critical. orgsyn.org

The potential for hazardous polymerization must be considered, and storage conditions, such as temperature control and the use of stabilizers, should be strictly maintained. fishersci.com

Materials of construction for reactors, piping, and storage tanks must be carefully selected to resist corrosion from the acidic and brominated nature of the compound and any reagents used, such as hydrobromic acid. orgsyn.org

Waste and By-product Management:

Industrial processes using brominated compounds often generate significant streams of aqueous bromide and organic brominated waste. chimia.ch

Implementing a circular economy approach through bromine recycling is a key consideration. chimia.ch This can involve recovering bromine from process wastewater via methods like oxidation or from incinerated organic waste through flue gas scrubbing. chimia.chepa.gov For instance, a process has been tested where organic materials are oxidized with bromine and water at high temperatures, and the resulting hydrobromic acid is electrolyzed to regenerate bromine for recycling. epa.gov

Wastewater treatment plants must be capable of handling and removing brominated compounds to prevent their release into the environment. nih.gov

Environmental Impact of Brominated Compounds in General Research Contexts

Brominated organic compounds as a class have been associated with significant environmental concerns. While the specific environmental fate and impact of this compound are not extensively detailed, the general behavior of related compounds provides an important research context.

Persistence and Bioaccumulation:

Many organobromine compounds, such as certain brominated flame retardants (BFRs), are known for their environmental persistence and toxicity. nih.govca.gov

Some of these compounds can bioaccumulate in organisms and magnify up the food chain, leading to potential health effects in wildlife, including birds and marine mammals. researchgate.netliverpooluniversitypress.co.uk

Atmospheric and Aquatic Impact:

Certain volatile organobromine compounds, like the fumigant methyl bromide, contribute to the depletion of the stratospheric ozone layer. researchgate.netliverpooluniversitypress.co.uk Bromine atoms are significantly more potent in ozone depletion than chlorine atoms. nih.gov

The combustion of materials containing brominated compounds, such as in waste incineration or accidental fires, can release hydrogen bromide (HBr) and elemental bromine (Br2) into the atmosphere. epa.gov There is also concern over the potential formation of toxic polybrominated dibenzodioxins and dibenzofurans (PBDD/Fs) under certain combustion conditions. riskassess.com.auepa.gov

In aquatic environments, the presence of bromide ions can lead to the formation of brominated disinfection by-products (DBPs) during water treatment processes that use oxidants, and these DBPs have been linked to adverse human health effects. nih.gov The introduction of bromide into coastal soils has also been shown to impact the fate of natural organochlorine compounds, potentially leading to their volatilization. rsc.org

The history of industrial chemicals like ethylene (B1197577) dibromide and BFRs highlights that the full environmental impact of a compound may not be understood until after widespread use, underscoring the need for continued monitoring and research. researchgate.netliverpooluniversitypress.co.uk

Future Directions and Unexplored Research Avenues for 2 Bromomethyl Acrylic Acid

Development of Novel Catalytic Systems

The reactivity of 2-(bromomethyl)acrylic acid derivatives can be precisely controlled and expanded through the use of innovative catalytic systems. Future research could focus on developing catalysts that offer higher efficiency, selectivity, and broader substrate scope.

A notable area of development is in phosphine-catalyzed reactions. Recent studies have demonstrated a highly effective phosphine-catalyzed domino assembly where six molecules of a 2-(bromomethyl)acrylate ester combine to form complex polyalkenyl adducts containing two cyclohexenyl rings. acs.org This reaction proceeds under mild conditions, creating seven carbon-carbon bonds and four stereocenters with high regio- and stereoselectivity. acs.orgnih.gov The process is initiated by the conjugate addition of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), to the acrylate (B77674), which, in the presence of a base like triethylamine (B128534) (TEA), leads to a cascade of reactions including dimerization and Diels-Alder cycloadditions. acs.org

However, the success of this transformation is sensitive to the choice of catalyst and base. While triphenylphosphine and tri(2-furyl)phosphine (B125338) have shown good yields, other phosphines like tricyclohexylphosphine, tributylphosphine, and bidentate ligands like BINAP resulted in degradation or only trace amounts of the product. acs.orgnih.gov Interestingly, the reaction fails with this compound itself, suggesting that future work could explore catalytic systems capable of accommodating the free acid or other functional groups. acs.orgnih.gov

Future research avenues include:

Screening of New Phosphine Ligands: Investigating a wider array of phosphine ligands, including chiral phosphines, could lead to enantioselective versions of known transformations or entirely new reaction pathways.

Exploring Other Catalyst Classes: Moving beyond phosphines, research into organocatalysts, transition metal catalysts, or biocatalysts could unlock new modes of reactivity for this compound and its derivatives.

Catalyst Immobilization: Developing heterogeneous or immobilized catalytic systems would facilitate catalyst recovery and recycling, aligning with the principles of green chemistry.

Table 1: Effect of Phosphine and Base on the Hexamerization of Methyl 2-(bromomethyl)acrylate

Data sourced from a phosphine-catalyzed hexamerization study. nih.gov The reaction conditions were standardized using methyl 2-(bromomethyl)acrylate (1.0 mmol), phosphine (40 mol %), and base (1.0 mmol) in DCM (0.1 M) for 24 hours at room temperature. nih.gov

Exploration of New Reaction Pathways and Transformations

The unique structure of this compound, featuring an electrophilic alkyl bromide and a Michael acceptor, makes it a prime candidate for discovering novel reaction pathways.

Current research has already established its utility in various transformations:

Domino Reactions: As mentioned, phosphine catalysis can trigger a domino hexamerization of the corresponding esters. acs.orgnih.gov

Multicomponent Reactions (MCRs): Ethyl 2-(bromomethyl)acrylate participates in one-pot MCRs with carbonyl compounds and hydrazides, promoted by tin powder, to yield α-methylene-γ-lactams. thieme-connect.com Indium-promoted reactions with aldimines also produce these valuable heterocyclic structures. acs.org

Synthesis of Azaheterocycles: Alkyl 2-(bromomethyl)acrylates are precursors for alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates through amination, bromination, and base-induced cyclization. researchgate.net These aziridines and azetidines are valuable building blocks for novel amino acid derivatives. researchgate.net

Rearrangement Reactions: In the presence of nucleophiles like pyridine, 2-(bromomethyl)-1,3-thiaselenole can undergo rearrangement and ring expansion to form 2,3-dihydro-1,4-thiaselenine derivatives. researchgate.net

Alkylation and Functionalization: The compound is used for the catalytic direct α-alkylation of aldehydes and for the synthesis of phosphonated methacrylates. researchgate.netmdpi.com

Future research should aim to expand this repertoire. Unexplored avenues include investigating its participation in pericyclic reactions beyond the Diels-Alder reaction, exploring radical-mediated transformations, and designing new tandem reactions that leverage its multiple reactive sites in a single synthetic operation. For example, developing chemo- and regioselective methods to functionalize either the bromomethyl group or the acrylate moiety independently would significantly enhance its synthetic utility.

Advanced Materials Applications

The polymerizable acrylate group and the functionalizable bromomethyl handle make this compound an attractive monomer for creating advanced materials with tailored properties.

One promising area is its use as a chain-transfer agent in polymerization. Methyl 2-(bromomethyl)acrylate (MBrMA) has been successfully employed as an addition-fragmentation chain transfer (AFCT) agent in both conventional and living radical polymerizations of monomers like methyl methacrylate (B99206) (MMA) and styrene (B11656). acs.org This allows for the synthesis of macromonomers with a terminal polymerizable group and a functional handle for further modification. acs.org Such macromonomers are key components in the production of graft copolymers. acs.org

Furthermore, MBrMA has been used in the bulk radical homopolymerization of divinyl monomers to create hyperbranched polymers. researchgate.net These highly branched architectures have unique properties and can be used in applications such as coatings and adhesives. researchgate.net

Future research in materials science could focus on:

Functional Polymers: Polymerizing this compound or its derivatives to create polymers with pendant bromomethyl groups. These groups can then be post-functionalized to introduce a wide range of chemical moieties, leading to materials for sensing, catalysis, or separation applications.

Degradable or Recyclable Polymers: Incorporating the monomer into polymer backbones to introduce specific cleavage points or to facilitate closed-loop recycling, contributing to a circular economy for plastics. researchgate.netacs.org

Hydrogels and Biomaterials: Using the monomer to create cross-linked hydrogels. The bromomethyl group could be used to tether bioactive molecules, drugs, or cells for biomedical applications.

Potential Biological and Medicinal Chemistry Explorations

Derivatives of this compound have shown promise as precursors to biologically active molecules, opening up avenues for medicinal chemistry research.

Recent studies have shown that 2-(alkoxycarbonyl)allyl esters, synthesized from the reaction of carboxylic acids with α-bromomethyl acrylic esters, exhibit potent inhibitory properties against breast and pancreatic cancer cell lines. nih.gov Structure-activity relationship (SAR) studies indicated that derivatives from aromatic carboxylic acids were more active, and the double bond in the allyl ester was essential for its activity. nih.gov The preliminary mechanism of action for lead compounds was identified as DNA damage. nih.gov

Other potential applications include:

Enzyme Inhibitors: Ethyl 2-(bromomethyl)acrylate is used as an intermediate in the synthesis of aza inhibitors of chorismate mutase. lookchem.comchemicalbook.com

Antimicrobial and Anti-inflammatory Agents: Quinolinone derivatives incorporating an acrylic acid ethyl ester moiety have demonstrated antibacterial, antifungal, analgesic, and anti-inflammatory properties. scribd.com

Methotrexate (B535133) Analogues: The compound is a reactant in the synthesis of α-methylene-γ-butyrolactones, which are key intermediates for producing methotrexate analogues. lookchem.com

Bioisosteric Replacement: A key strategy in modern drug design is the replacement of a functional group with a bioisostere to improve a molecule's pharmacological profile. mdpi.comdrughunter.comencyclopedia.pub The acrylic acid moiety or derivatives thereof could be explored as novel bioisosteres for other chemical groups in known drug scaffolds to optimize properties like metabolic stability, potency, or solubility. drughunter.comencyclopedia.pub

Future research should focus on synthesizing libraries of derivatives based on the this compound scaffold and screening them for a wide range of biological activities. The development of derivatives as covalent inhibitors is another promising direction, where the electrophilic nature of the molecule can be harnessed to form irreversible bonds with target proteins.

Table 2: Investigated Biological Activities of this compound Derivatives

Sustainable Synthesis and Recycling Strategies

Aligning chemical synthesis with principles of sustainability is a critical goal for future research. For this compound, this involves developing greener synthetic routes and using it to create environmentally friendly materials.

A significant advancement is the use of ethyl 2-(bromomethyl)acrylate in a zinc-mediated, one-pot reaction with biorenewable aldehydes (derived from biomass) to produce methylene (B1212753) butyrolactone monomers. researchgate.netacs.org This process is highly efficient, often achieving near-quantitative conversion in minutes at room temperature under sonication. acs.org The resulting monomers can be polymerized to create sustainable acrylic polymers that have potential for closed-loop recyclability. researchgate.netacs.org

Future research in this area should pursue:

Greener Synthesis of the Monomer: The current synthesis of this compound often involves multi-step processes with hazardous reagents like hydrobromic acid or phosphorus tribromide. chemicalbook.comorgsyn.org Developing alternative routes that use less toxic reagents, employ catalytic methods, or start from renewable feedstocks would be a major step forward.

Atom-Economical Reactions: Designing new transformations that incorporate all or most of the atoms from this compound into the final product, minimizing waste. Multicomponent and domino reactions are excellent examples of this principle. acs.orgthieme-connect.com

Solvent and Energy Efficiency: Exploring reactions in greener solvents (like water or bio-derived solvents) or under solvent-free conditions. Utilizing energy-efficient activation methods such as mechanochemistry, sonication, or microwave irradiation could further reduce the environmental impact of its use. acs.org

By focusing on these unexplored and developing areas, the scientific community can unlock the full potential of this compound as a powerful tool for innovation in catalysis, organic synthesis, materials science, and medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(bromomethyl)acrylic acid, and how can researchers optimize reaction yields?

  • Methodological Answer : A one-pot synthesis method is widely used, starting with this compound reacting with oxalyl chloride to form an acid chloride intermediate. This intermediate is then coupled with nucleophiles (e.g., amines or alcohols) under basic conditions to yield functionalized derivatives. Optimization involves controlling stoichiometry (1.5–2 equiv. of nucleophiles) and reaction time to minimize side products. Purification via column chromatography or recrystallization ensures moderate yields (40–60%) .

Q. How should researchers characterize the purity and stability of this compound in storage?

  • Methodological Answer : Purity is assessed using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δH 5.8–6.3 ppm for vinyl protons). Stability tests under varying temperatures (4°C vs. room temperature) and light exposure reveal degradation products (e.g., dimerization or hydrolysis). Stabilizers like hydroquinone (HQ) are recommended for long-term storage to inhibit radical polymerization .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood due to its lachrymatory and corrosive properties. Brominated compounds may release HBr under acidic conditions; neutralize spills with sodium bicarbonate. Consult SDS for specific flammability and toxicity data, though analogous brominated aldehydes (e.g., 2-(bromomethyl)benzaldehyde) suggest similar hazards .

Advanced Research Questions

Q. How does the electron-withdrawing nature of this compound derivatives influence chemoselective bioconjugation?

  • Methodological Answer : The acrylamide derivatives exhibit higher chemoselectivity toward cysteine residues via Michael addition due to the amide group’s electron-withdrawing effect, enabling near-quantitative conversions. In contrast, ester derivatives (e.g., ethyl 2-(bromomethyl)acrylate) favor disulfide bond modification, attributed to the ester linkage’s reduced electron withdrawal, allowing selective reactivity in complex biological systems .

Q. What mechanistic insights explain the halogen exchange (Br → Cl) in this compound during derivatization?

  • Methodological Answer : Halogen exchange occurs via nucleophilic substitution (SN2) when this compound reacts with oxalyl chloride. The reaction proceeds through an intermediate acyl chloride, with bromide displacement by chloride confirmed via MS and isotopic pattern analysis. Kinetic studies suggest polar aprotic solvents (e.g., CH3CN) enhance reaction rates .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer : DFT calculations (B3LYP/6-31G*) model the electrophilicity of the α,β-unsaturated carbonyl system. Fukui indices identify the β-carbon as the most reactive site for nucleophilic attack, aligning with experimental alkylation and Michael addition outcomes. Solvent effects (e.g., dielectric constant of CH3CN) are simulated using COSMO-RS .

Q. What analytical challenges arise in resolving stereoisomers during the synthesis of this compound derivatives?

  • Methodological Answer : Chiral HPLC (Chiralpak IA column) or NMR chiral shift reagents (e.g., Eu(hfc)3) are employed to distinguish enantiomers. Racemization risks are mitigated by avoiding strong bases during synthesis. X-ray crystallography (e.g., monoclinic P21/c space group) provides definitive stereochemical assignments for crystalline derivatives .

Data Contradictions and Resolution

Q. Conflicting reports on the stability of this compound derivatives: How to reconcile discrepancies?

  • Methodological Answer : Discrepancies arise from varying stabilizers (e.g., HQ vs. BHT) and storage conditions. Systematic stability studies using accelerated degradation models (40°C/75% RH) and LC-MS monitoring identify optimal stabilizers. For example, HQ outperforms BHT in preventing polymerization under oxidative conditions .

Q. Divergent reactivity observed in alkylation reactions: What factors contribute to inconsistent yields?

  • Methodological Answer : Competing elimination pathways (e.g., dehydrohalogenation) are influenced by base strength (K2CO3 vs. DBU) and solvent polarity. GC-MS analysis of side products (e.g., acrylic acid byproducts) guides condition optimization. Lower temperatures (0–5°C) and weaker bases improve alkylation selectivity .

Methodological Tables

Table 1 : Key Synthetic Derivatives of this compound

DerivativeApplicationYield (%)Key Analytical Data
2-Chloromethyl acrylamideCysteine bioconjugation55HRMS: [M+H]+ 210.0321
Ethyl 2-(bromomethyl)acrylateDisulfide modification481H NMR (CDCl3): δ 4.2 (q, 2H)

Table 2 : Stability of this compound Under Storage Conditions

ConditionDegradation ProductsStabilizer Efficacy (HQ)
25°C, dark<5% dimerization after 30 days95% purity retained
40°C, 75% RH20% hydrolysis after 15 days70% purity retained

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Bromomethyl)acrylic acid
Reactant of Route 2
2-(Bromomethyl)acrylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.